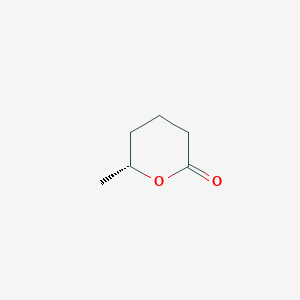

(R)-6-Methyltetrahydro-2H-pyran-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(6R)-6-methyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5-3-2-4-6(7)8-5/h5H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTOWFMDBDPERY-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349057 | |

| Record name | (R)-5-Hexanolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43112-32-9 | |

| Record name | (R)-5-Hexanolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Manufacturing

Asymmetric Hydrogenation of 6-Methyl-5,6-dihydro-2H-pyran-2-one

One potential route to this compound involves the asymmetric hydrogenation of the corresponding unsaturated lactone, 6-methyl-5,6-dihydro-2H-pyran-2-one. This method relies on the use of chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands. pitt.eduajchem-b.com The chiral catalyst facilitates the delivery of hydrogen to one face of the double bond, leading to the preferential formation of the (R)-enantiomer. The efficiency and enantioselectivity of this reaction are highly dependent on the choice of catalyst, solvent, and reaction conditions.

Baeyer-Villiger Oxidation of (R)-2-Methylcyclohexanone

The Baeyer-Villiger oxidation is a classic method for converting ketones to esters or lactones. The asymmetric synthesis of this compound can be achieved through the Baeyer-Villiger oxidation of (R)-2-methylcyclohexanone. This reaction involves treating the chiral ketone with a peroxy acid, which inserts an oxygen atom between the carbonyl carbon and the more substituted adjacent carbon atom. The regioselectivity of the Baeyer-Villiger oxidation generally favors the migration of the more substituted carbon, and the reaction proceeds with retention of stereochemistry at the migrating center. Therefore, starting with (R)-2-methylcyclohexanone ensures the formation of the (R)-lactone.

Asymmetric Cyclization of 6-Oxoheptanoic Acid

Another synthetic approach is the asymmetric cyclization of a suitable precursor, such as 6-oxoheptanoic acid. This method would involve an intramolecular reaction where the carboxylic acid group attacks the ketone, followed by dehydration to form the lactone ring. To achieve enantioselectivity, this cyclization can be mediated by a chiral catalyst or by converting the keto acid into a chiral derivative that directs the cyclization to form the (R)-enantiomer.

Chemical Transformations and Derivative Synthesis from R 6 Methyltetrahydro 2h Pyran 2 One

Functionalization and Derivatization of the Tetrahydropyran-2-one Core

The tetrahydropyran-2-one core of (R)-6-methyltetrahydro-2H-pyran-2-one offers several sites for chemical modification, enabling the synthesis of a wide array of derivatives. The primary routes of functionalization involve reactions at the carbonyl group, the α-carbon, and ring-opening of the lactone.

One fundamental transformation is the saponification of the lactone using a base like sodium hydroxide (B78521) to yield the corresponding sodium salt of (R)-5-hydroxyhexanoic acid. nih.gov This open-chain form allows for derivatization of the hydroxyl and carboxyl groups separately. For instance, the non-volatile sodium salt can be derivatized for analysis by gas chromatography/mass spectrometry (GC/MS) using reagents like N-methyl-N-(t-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA), which silylates the hydroxyl group. nih.gov

The pyran-2-one ring itself can undergo various transformations. While direct functionalization of the saturated core of this compound is challenging, related pyran-2-one systems demonstrate a range of possible reactions that serve as a blueprint for potential derivatizations. For example, pyran-2-one derivatives such as 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (Dehydroacetic acid) are known to react with various nucleophiles. nih.gov These reactions often involve the opening of the pyran nucleus followed by rearrangement and cyclization to form new heterocyclic systems, including pyrazoles, isoxazoles, and pyridones. nih.gov

Furthermore, the lactone can be reduced to the corresponding diol, (R)-hexane-1,5-diol, or more selectively to the lactol, (R)-6-methyltetrahydro-2H-pyran-2-ol. The latter can be used to synthesize derivatives like (tetrahydro-2H-pyran-2-yl)methanesulfamate through reaction with sulfamoyl chloride after reduction of the ester to an alcohol. nih.gov

Below is a table summarizing key derivatization strategies for the tetrahydropyran-2-one core.

| Reaction Type | Reagent(s) | Product Type | Reference |

| Saponification (Ring Opening) | Sodium Hydroxide (NaOH) | (R)-5-Hydroxyhexanoate Salt | nih.gov |

| Silylation (of Hydroxy Acid) | MTBSTFA | Silyl Ether | nih.gov |

| Rearrangement/Condensation | Various Nucleophiles (e.g., hydrazines, amines) | Diverse Heterocycles (e.g., pyrazoles, pyridones) | nih.gov |

| Reduction | Reducing Agents (e.g., NaBH₄) | Lactol / Diol | researchgate.net |

| Sulfamoylation (post-reduction) | Sulfamoyl chloride | Tetrahydropyranyl Methanesulfamate | nih.gov |

Synthesis of Complex Natural Product Analogues Incorporating the this compound Skeleton

The tetrahydropyran (B127337) ring is a structural motif present in numerous bioactive natural products. nih.govnorthwestern.edu The chiral nature of this compound makes it an attractive starting point or structural model for the synthesis of analogues of these complex molecules. While direct incorporation of the intact lactone is one strategy, it is more common to see the stereocenter and pyranone framework constructed as part of a convergent total synthesis.

The synthesis of pyranone-containing natural products often utilizes chiral precursors to establish the stereochemistry of the final molecule. For example, the total synthesis of fungal metabolites like (+)- and (–)-mellein and (–)-ochratoxin α involves the creation of a chiral pyranone ring system from simpler chiral building blocks like (R)- or (S)-propylene oxide. nih.gov These syntheses highlight the importance of the chiral δ-lactone framework in natural products. In a synthesis of (R)-mellein, a chiral acetylenic ester derived from (R)-propylene oxide undergoes cycloaddition to form the core isochromanone structure. nih.gov

Similarly, the synthesis of complex macrocyclic natural products such as neopeltolide (B1256781) and okilactiomycin involves the stereoselective formation of a substituted tetrahydropyran ring. nih.gov A Lewis acid-mediated Prins reaction is one modern method used to construct these pyran structures with high control over the stereochemistry. nih.gov

Although examples of using pre-formed this compound as a direct building block in the total synthesis of complex natural products are not extensively documented, its structure serves as a key pharmacophore and a synthetic target. The strategies used to create this and related structures are central to the field of natural product synthesis.

The table below shows examples of natural product classes that feature the tetrahydropyran-2-one skeleton.

| Natural Product Class | Example(s) | Synthetic Strategy Highlight | Reference |

| Isochromanones | Mellein, Ochratoxin α | Cycloaddition using chiral precursors derived from propylene (B89431) oxide. | nih.gov |

| Macrocyclic Lactones | Neopeltolide, Okilactiomycin | Intramolecular Prins reaction to form the tetrahydropyran ring. | nih.gov |

| Fungal Metabolites | Dermolactone | Diels-Alder cycloaddition with a chiral diene to build the pyranone-containing system. | nih.gov |

Preparation of this compound as a Chiral Building Block for Diverse Organic Syntheses

This compound belongs to the "chiral pool," which is a collection of readily available, enantiopure compounds from natural sources that are used as building blocks in organic synthesis. wikipedia.org Its utility lies in its ability to introduce a specific stereocenter and a versatile carbon skeleton into a target molecule, improving the efficiency of total synthesis. researchgate.netwikipedia.org

Pyran-2-one derivatives are recognized as powerful scaffolds for constructing a wide variety of heterocyclic compounds. researchgate.net The lactone can be opened to a bifunctional linear chain, which can then be modified and cyclized to form different ring systems. For instance, reactions with nucleophiles like amines, hydrazines, or aminothiazoles can lead to pyridones, pyrazoles, or pyrimidobenzimidazoles, respectively. researchgate.net

A significant application of related δ-valerolactone derivatives is in polymer chemistry. For example, β-methyl-δ-valerolactone, derived from glucose, has been used to synthesize novel poly(ester-amide)s (PEAs). doi.org In this process, the lactone is first converted into a diamidodiol, which is then polymerized with a diacid chloride. doi.org This demonstrates the potential of using such lactones as monomers for creating functional and degradable polymers with tunable mechanical properties. doi.org

The enantiomeric forms of related tetrahydropyran alcohols, which can be derived from the corresponding lactones, are also valuable chiral building blocks. researchgate.net For instance, (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol has been prepared from the chiral pool material (R)-linalool and used in the stereoselective synthesis of the natural flavor linaloyl oxide. researchgate.netmdpi.com This underscores the role of chiral tetrahydropyran derivatives in the synthesis of valuable, stereodefined fine chemicals.

The following table outlines the application of this compound and its analogues as chiral building blocks.

| Application Area | Synthetic Target | Role of Building Block | Reference |

| Polymer Chemistry | Poly(ester-amide)s (PEAs) | Monomer precursor (as diamidodiol). | doi.org |

| Heterocyclic Chemistry | Pyridones, Pyrazoles, Benzimidazoles | Scaffold for ring transformation reactions. | researchgate.net |

| Fine Chemical Synthesis | Linaloyl Oxide | Chiral precursor (as a derived alcohol) to introduce stereochemistry. | researchgate.netmdpi.com |

| Natural Product Synthesis | Terpenes | Introduction of a stereodefined tetrahydropyran moiety. | researchgate.net |

Advanced Spectroscopic and Chiral Analytical Characterization of R 6 Methyltetrahydro 2h Pyran 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Enantiomeric Excess Determination

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For chiral compounds like (R)-6-Methyltetrahydro-2H-pyran-2-one, specialized NMR techniques are employed not only to confirm its constitution and conformation but also to determine its stereochemical fidelity.

¹H and ¹³C NMR for Structural Elucidation and Conformation Analysis

The foundational analysis of this compound begins with ¹H and ¹³C NMR spectroscopy. These techniques provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the verification of the molecule's connectivity.

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts (δ), signal splitting (multiplicity), and integration. For 6-methyltetrahydro-2H-pyran-2-one, the proton at the chiral center (C6) is of particular interest. Its chemical shift and coupling constants to adjacent methylene (B1212753) protons provide critical data for conformational analysis. The tetrahydropyranone ring typically adopts a chair or twist-boat conformation, and the coupling constants (J-values) between adjacent protons, especially the axial and equatorial protons, can elucidate the dominant conformation in solution. modgraph.co.uk For instance, a large coupling constant between two vicinal protons often indicates a dihedral angle close to 180°, which is characteristic of an axial-axial relationship in a chair conformation.

Similarly, the ¹³C NMR spectrum indicates the number of unique carbon environments. The carbonyl carbon (C2) is characteristically found at a low field (downfield), typically in the range of 170-180 ppm. The chemical shift of the chiral carbon (C6) and the methyl carbon provide further confirmation of the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Methyltetrahydro-2H-pyran-2-one

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (C=O) | - | ~175 |

| C3 (-CH₂-) | ~2.4-2.6 | ~30 |

| C4 (-CH₂-) | ~1.8-2.0 | ~18 |

| C5 (-CH₂-) | ~1.6-1.8 | ~29 |

| C6 (-CH-) | ~4.3-4.5 | ~78 |

| -CH₃ | ~1.3-1.4 | ~21 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Chiral Derivatizing Agents (e.g., Mosher Esters) for Enantiomeric Purity

Determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound is crucial. NMR spectroscopy, in its standard application, cannot distinguish between enantiomers as they have identical physical properties in an achiral environment. To overcome this, chiral derivatizing agents (CDAs) are used to convert the enantiomers into diastereomers. Diastereomers, having different physical properties, will exhibit distinct signals in the NMR spectrum.

A widely used CDA is α-methoxy-α-trifluoromethylphenylacetic acid, also known as Mosher's acid. umn.edu To analyze the enantiomeric purity of this compound, the lactone ring must first be opened via hydrolysis to form the corresponding (R)-5-hydroxyhexanoic acid. This chiral secondary alcohol can then be esterified in two separate reactions with the (R)- and (S)-enantiomers of Mosher's acid chloride (MTPA-Cl) to produce a pair of diastereomeric Mosher esters. nih.govsigmaaldrich.comspringernature.com

The analysis of the ¹H NMR spectra of these two diastereomeric esters allows for the determination of the absolute configuration and enantiomeric purity. umn.edu By comparing the chemical shifts of protons near the newly formed stereocenter in the (R)-MTPA ester versus the (S)-MTPA ester, a difference in chemical shifts (Δδ = δS - δR) can be calculated. nih.gov The sign of this difference for various protons can be used to confirm the (R) configuration at the C5 of the original hydroxy acid, and by extension, the C6 of the parent lactone. The integration of the distinct signals corresponding to each diastereomer allows for the precise calculation of the enantiomeric excess.

Residual Chemical Shift Anisotropy (RCSA) in Chiral Alignment Media for Enantiomeric Discrimination

A more direct method for the enantiomeric discrimination by NMR involves the use of chiral alignment media. When a chiral molecule is dissolved in a chiral liquid crystal, the two enantiomers will interact differently with the ordered environment, leading to a slight difference in their average orientation. This differential alignment results in the measurement of distinct sets of anisotropic NMR parameters, such as residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs), for each enantiomer.

RCSA is the difference in the chemical shift anisotropy of a molecule in an aligned state versus a non-aligned (isotropic) state. For a racemic or enantiomerically enriched mixture of 6-methyltetrahydro-2H-pyran-2-one dissolved in a chiral liquid crystal medium like poly-γ-benzyl-L-glutamate (PBLG), the NMR signals for the (R) and (S) enantiomers, which are identical in an isotropic solvent, can be split into two separate signals. rsc.org This splitting arises from the different RCSA values for the two enantiomers in the chiral environment. The integration of these separated signals provides a direct measure of the enantiomeric excess without the need for chemical derivatization. This technique is particularly powerful for molecules that lack functional groups suitable for derivatization.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the analyte is typically observed as protonated molecules [M+H]⁺ or adducts with other cations present in the solution, such as sodium [M+Na]⁺ or potassium [M+K]⁺. For this compound (molecular weight 114.14 g/mol ), the expected ions would be observed at m/z 115.15 ([M+H]⁺) and 137.13 ([M+Na]⁺).

Tandem mass spectrometry (MS/MS) can be used to further probe the structure. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. For a lactone like this, common fragmentation pathways would involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), or ethene (C₂H₄), providing valuable structural confirmation. The NIST WebBook provides a reference mass spectrum for the racemic 6-methyltetrahydro-2H-pyran-2-one under electron ionization, which shows a prominent molecular ion peak and characteristic fragment ions. nist.govnist.gov

Direct Enantiomer-Selective Mass Spectrometry via PhotoElectron Circular Dichroism (MS-PECD)

A cutting-edge technique for direct chiral analysis is mass spectrometry combined with photoelectron circular dichroism (MS-PECD). PECD is based on the differential photoionization of chiral molecules using circularly polarized light. When a chiral molecule is ionized, the angular distribution of the emitted photoelectrons is asymmetric, and the direction of this asymmetry is opposite for the two enantiomers.

In an MS-PECD experiment, a gas-phase sample of this compound would be ionized with circularly polarized synchrotron radiation. The resulting photoelectrons are detected in a way that is sensitive to their emission direction. The PECD is measured as the difference in the photoelectron signal when using left- versus right-circularly polarized light. This difference provides a direct, quantitative measure of the enantiomeric excess of the sample in the gas phase. This method is highly sensitive and avoids the potential complications of chiral derivatizing agents or chiral solvents, offering a direct and unambiguous probe of molecular chirality.

Chromatographic Methods for Stereoisomeric Purity Assessment

Chromatography is a cornerstone for the separation and quantification of stereoisomers. For this compound, which possesses a single stereocenter, the primary challenge lies in separating it from its S-enantiomer to determine the enantiomeric excess (ee) of a sample.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. nih.gov The method relies on the use of a Chiral Stationary Phase (CSP) that interacts diastereomerically with each enantiomer, leading to different retention times. The determination of enantiomeric excess is crucial for applications where the biological or sensory properties are specific to one enantiomer. chiralpedia.com

The separation is achieved by forming transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective for the resolution of lactones. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326) or ethanol, is critical for optimizing selectivity and resolution. cannabissciencetech.com Detection is commonly performed using a UV detector, as the lactone carbonyl group possesses a chromophore.

Research Findings: While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methodologies for structurally similar lactones and pyranones provide a strong basis for method development. For instance, the enantiomers of related 5,6-dihydro-2H-pyran-2-ones have been successfully resolved using columns like the Chiralpak AD-H with a mobile phase of hexane and isopropanol. The enantiomeric excess (ee) is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram.

Table 1: Representative Chiral HPLC Conditions for Lactone Enantioseparation

| Parameter | Condition | Purpose |

| Stationary Phase | Chiralpak® IG-3 (amylose derivative) | Provides the chiral environment for enantiomeric discrimination. |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) | Elutes the compounds; the ratio is optimized for resolution and analysis time. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Column Temperature | 25 °C | Maintained to ensure reproducible retention times. |

| Detection | UV at 215 nm | Quantifies the amount of each enantiomer as it elutes. |

For a compound with a single chiral center like 6-Methyltetrahydro-2H-pyran-2-one, analysis focuses on enantiomeric, not diastereomeric, purity. Chiral Gas Chromatography (GC) is an exceptionally sensitive method for this purpose, particularly for volatile compounds. gcms.cz Separation is achieved using a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. gcms.cz These cyclodextrin phases create chiral cavities into which enantiomers can include themselves to varying extents, resulting in different retention times.

GC-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. As the separated enantiomers elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, confirming the identity of the compound as 6-Methyltetrahydro-2H-pyran-2-one based on its specific fragmentation pattern and molecular ion. nist.gov While the mass spectra of two enantiomers are identical, the preceding chiral GC separation allows for the quantification of each.

Research Findings: Derivatized cyclodextrin columns are highly effective for resolving lactone enantiomers. Columns such as the Rt-βDEXcst, which contains a permethylated beta-cyclodextrin (B164692) derivative, have demonstrated excellent separation for various γ- and δ-lactones. gcms.cz The NIST Chemistry WebBook database confirms the amenability of the racemic compound to GC analysis, providing retention indices on various standard columns. nist.gov

Table 2: Typical Chiral GC-MS Parameters for Enantiomeric Analysis

| Parameter | Condition | Purpose |

| GC Column | Rt-βDEXcst (30 m x 0.32 mm ID, 0.25 µm) | Chiral stationary phase for separating the (R) and (S) enantiomers. |

| Carrier Gas | Helium or Hydrogen | Mobile phase that carries the analyte through the column. |

| Oven Program | 60 °C (hold 1 min), then ramp to 200 °C at 2 °C/min | Temperature gradient to ensure optimal separation and peak shape. |

| Injector Temp. | 220 °C | Ensures rapid volatilization of the sample. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization method that produces a reproducible fragmentation pattern. |

| MS Detector | Mass Analyzer (e.g., Quadrupole) | Separates and detects ions based on their mass-to-charge ratio for identification. |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is an indispensable tool for confirming the presence of specific functional groups within a molecule. The technique measures the absorption of infrared radiation by a sample at different frequencies, which correspond to the vibrations of molecular bonds. For this compound, IR spectroscopy is used to verify the key structural features: the saturated aliphatic ring and, most importantly, the cyclic ester (lactone) group.

The most prominent absorption band in the IR spectrum of this compound is due to the carbonyl (C=O) stretching vibration of the lactone. For a six-membered, saturated ring ester (a δ-lactone), this peak is characteristically strong and sharp, appearing at a higher frequency than in acyclic esters or larger ring lactones. uhcl.edu Other significant absorptions include the C-O stretching of the ester linkage and the various C-H stretching and bending vibrations of the aliphatic ring. libretexts.org

Research Findings: The IR spectrum of δ-valerolactone, the parent compound without the 6-methyl group, shows a strong carbonyl absorption at approximately 1735-1740 cm⁻¹. uhcl.edunist.gov The presence of the methyl group in this compound does not significantly alter this frequency. The spectrum also displays characteristic C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons and two distinct C-O stretching bands in the fingerprint region. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~1735 | Strong, Sharp | C=O Stretch | Saturated δ-Lactone |

| 2850-2990 | Medium-Strong | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1240 | Strong | C-O Stretch (Acyl-Oxygen) | Ester Linkage |

| ~1180 | Strong | C-O Stretch (Alkyl-Oxygen) | Ester Linkage |

| 1350-1470 | Medium | C-H Bend | Aliphatic (CH₂, CH₃) |

Computational Chemistry and Mechanistic Insights for R 6 Methyltetrahydro 2h Pyran 2 One

Density Functional Theory (DFT) Calculations for Understanding Reactivity and Stereoselectivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to predict the reactivity and stereoselectivity of chemical reactions by calculating various molecular properties and energy profiles. For (R)-6-Methyltetrahydro-2H-pyran-2-one, a δ-lactone, DFT calculations can elucidate its chemical behavior.

Detailed research findings from DFT studies on related lactones reveal key aspects of their reactivity. For instance, calculations on the ring-opening of δ-valerolactone (DVL), the parent structure of this compound, show that the reaction proceeds through the formation of a stable oxocarbenium intermediate. rsc.orgresearchgate.net The mechanism involves a two-step process to yield unsaturated acids, with calculated intrinsic energy barriers that align with experimental observations. rsc.org The stability of the oxocarbenium ion is a critical factor influencing the rate of the ring-opening reaction. rsc.orgresearchgate.net

DFT is also used to analyze frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity. A smaller gap suggests higher reactivity. For lactones, the LUMO is typically localized on the carbonyl group (C=O), indicating that this site is the most susceptible to nucleophilic attack, a key step in reactions like hydrolysis or ring-opening polymerization.

Furthermore, Molecular Electrostatic Potential (MEP) maps, another DFT-derived property, visualize the charge distribution on the molecule's surface. These maps identify electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions. For this compound, the area around the carbonyl carbon would show a strong positive potential, confirming it as the primary site for nucleophilic attack, while the carbonyl oxygen would exhibit a negative potential.

Table 1: Representative DFT-Calculated Reactivity Descriptors for a δ-Lactone Note: These values are illustrative and based on typical findings for δ-lactones in computational studies. Actual values for this compound would require specific calculations.

| Descriptor | Representative Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates electron-donating capability. |

| LUMO Energy | +1.2 eV | Indicates electron-accepting capability (site of nucleophilic attack). |

| HOMO-LUMO Gap | 8.7 eV | Correlates with chemical reactivity and stability. |

| Ring-Opening Activation Energy (Acid-Catalyzed) | 15-20 kcal/mol | Energy barrier for the rate-determining step of hydrolysis. rsc.org |

| Dipole Moment | ~4.0 D | Measures overall polarity of the molecule. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on conformational changes and intermolecular interactions. nih.gov For a flexible six-membered ring system like this compound, MD simulations are invaluable for understanding its dynamic nature.

The tetrahydropyran (B127337) ring is not planar and exists predominantly in chair conformations to minimize angular and torsional strain. Other higher-energy conformers include boat and twist-boat forms. acs.org For this compound, the chair conformation can have the C6-methyl group in either an axial or an equatorial position. Computational studies on similar substituted tetrahydropyrans consistently show that the conformer with the bulky substituent in the equatorial position is significantly more stable due to reduced steric hindrance. Therefore, the equatorial-methyl chair conformer is the dominant species at equilibrium.

MD simulations can map the energy landscape of the ring, calculating the energy barriers for interconversion between different conformers (e.g., chair-flip). acs.orgresearchgate.net The transition state between a chair and a twist-boat conformation for tetrahydropyran is calculated to be about 11 kcal/mol higher in energy than the chair conformer. acs.org

MD simulations are also crucial for studying intermolecular interactions, for example, with solvent molecules or within a biological environment like an enzyme's active site. semanticscholar.org In an aqueous solution, MD can reveal the specific arrangement of water molecules around the lactone, particularly the hydrogen bonding interactions with the carbonyl oxygen. nih.gov When studying enzyme-ligand complexes, such as a lactonase with this compound, MD simulations can identify key amino acid residues that stabilize the binding and can reveal conformational changes in both the ligand and the protein upon complex formation. nih.gov Analysis of MD trajectories of a lactone bound to a phosphotriesterase-like lactonase showed that the binding induced conformational changes in protein loops near the active site. nih.gov

Table 2: Calculated Relative Energies of this compound Conformers Note: Energies are illustrative, based on computational studies of tetrahydropyran, showing the chair as the most stable form. acs.org The equatorial conformer is favored for substituted rings.

| Conformer | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|

| Chair (Equatorial CH₃) | 0.00 (Reference) | >99% |

| Chair (Axial CH₃) | ~1.8 | <1% |

| Twist-Boat | ~5.9 | <<0.1% |

| Boat | ~6.5 | <<0.1% |

In Silico Prediction of Reaction Mechanisms and Transition States

A primary application of computational chemistry is the elucidation of reaction mechanisms, including the identification of intermediates and the calculation of transition state structures and energies. mit.edu For this compound, this approach can be used to model reactions such as hydrolysis, aminolysis, or ring-opening polymerization (ROP).

Computational studies on the acid-catalyzed ring-opening of lactones have shown that the reaction begins with the protonation of the carbonyl oxygen. rsc.org This is followed by a nucleophilic attack (e.g., by a water molecule) on the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent ring-opening is often the rate-limiting step, and its transition state can be precisely located on the potential energy surface using methods like Intrinsic Reaction Coordinate (IRC) calculations. montclair.eduaip.org These calculations confirm that a calculated transition state structure correctly connects the reactant and product minima on the reaction pathway. aip.org

In the context of polymerization, DFT modeling of the ROP of δ-lactones has been used to visualize reaction pathways and explain catalytic activity and stereocontrol. nih.gov For instance, simulations of ROP catalyzed by metal complexes identify the key steps of monomer coordination, nucleophilic attack by an initiator, and ring-opening via O-acyl bond cleavage. nih.gov The calculated activation energies for these steps help in understanding the efficiency of different catalysts.

By modeling these pathways in silico, researchers can predict how modifications to the lactone structure (e.g., different substituents) or changes in the catalyst will affect the reaction rate and outcome, thereby guiding experimental efforts.

Table 3: Example of a Calculated Reaction Profile for Acid-Catalyzed Hydrolysis of a δ-Lactone Note: The energies are representative values in kcal/mol relative to the reactants, based on DFT studies of lactone ring-opening. rsc.org

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (Lactone + H₃O⁺) | 0 |

| 2 | Transition State 1 (Protonation) | +5 |

| 3 | Protonated Lactone | -10 |

| 4 | Transition State 2 (Nucleophilic Attack) | +15 |

| 5 | Tetrahedral Intermediate | +2 |

| 6 | Transition State 3 (Ring-Opening) | +18 |

| 7 | Products (Hydroxy Acid + H₃O⁺) | -5 |

Applications of Computational Chemistry in Guiding Synthesis and Drug Design for Tetrahydropyran Analogues

Computational chemistry is an integral part of modern synthetic chemistry and drug discovery, providing cost-effective and time-saving methods to screen candidates and predict properties before committing to laboratory work. researchgate.net

In synthetic chemistry, computational methods can guide the synthesis of complex molecules containing the tetrahydropyran ring. For example, in determining the stereochemistry of the natural product hemicalide, which contains a δ-lactone fragment, a computational conformational study was used to narrow down 16 possible isomers to just four candidates, significantly reducing the synthetic effort required for structural verification. nih.gov Similarly, computational modeling can predict the stereochemical outcome of reactions that form tetrahydropyran rings, helping chemists choose the right reagents and conditions to achieve the desired product.

In drug design, tetrahydropyran and lactone moieties are present in many biologically active compounds. In silico techniques like molecular docking and virtual screening are used to identify potential drug candidates from large compound libraries. nih.gov These methods predict how a molecule like a tetrahydropyran analogue would bind to a specific protein target. arxiv.org Docking algorithms place the ligand into the protein's binding site and use scoring functions to estimate the binding affinity. Compounds with high predicted scores are then prioritized for synthesis and experimental testing. nih.gov

Following docking, MD simulations can be used to refine the binding pose and calculate binding free energies, offering a more accurate prediction of potency. arxiv.org Quantitative Structure-Activity Relationship (QSAR) models can also be developed, which correlate the structural features of a series of tetrahydropyran analogues with their biological activity, enabling the prediction of the activity of new, unsynthesized compounds. nih.gov These combined computational approaches accelerate the discovery of novel therapeutics by focusing resources on the most promising candidates.

Table 4: Illustrative Virtual Screening Data for Tetrahydropyran Analogues Targeting a Hypothetical Enzyme Note: Docking scores and binding energies are for illustrative purposes to demonstrate the concept of computational screening.

| Compound | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/GBSA, kcal/mol) | Key Predicted Interaction |

|---|---|---|---|

| Analogue 1 | -8.5 | -45.2 | H-bond with Ser124 |

| Analogue 2 | -7.9 | -40.1 | H-bond with Asn98 |

| Analogue 3 | -9.2 | -51.5 | H-bond with Ser124, Pi-cation with Arg210 |

| Analogue 4 | -6.5 | -33.7 | Hydrophobic interactions |

| This compound | -5.8 | -29.9 | H-bond with Ser124 |

Biological Relevance and Applications of R 6 Methyltetrahydro 2h Pyran 2 One and Its Analogues

Role as Structural Motifs in Natural Products Synthesis and Bioactivity

The tetrahydropyran (B127337) (THP) ring is a recurring feature in natural products with diverse and potent biological activities. nih.gov Its presence in complex molecules ranges from simple flavor and fragrance components to potent antibiotics and cytotoxic agents. The specific stereoisomer, (R)-6-Methyltetrahydro-2H-pyran-2-one, serves as a key chiral building block or a synthetic target in the creation of these complex molecules.

A notable example of a natural product containing the 6-methyltetrahydropyran moiety is a compound isolated from the glandular secretions of the civet cat (Viverra civetta). nih.govwikipedia.org This constituent, cis-6-methyltetrahydropyran-2-yl acetic acid, commonly referred to as "civet," is utilized as an additive in the perfumery industry. nih.gov The molecule possesses a synthetically challenging cis-2,6-disubstituted tetrahydropyran ring. nih.gov The specific enantiomer, (-)-2-((2R,6R)-6-methyltetrahydro-2H-pyran-2-yl)acetic acid, has been the subject of total synthesis efforts. nih.govwikipedia.org

One synthetic approach successfully utilized the cheap and commercially available chiral reagent tri-O-acetyl-D-glucal to construct the target molecule. nih.gov This highlights the use of carbohydrate-derived starting materials to access the chiral centers required for the tetrahydropyran ring.

Table 1: Characteristics of Civet Constituent (-)-2-((2R,6R)-6-methyltetrahydro-2H-pyran-2-yl)acetic acid

| Property | Description | Reference(s) |

| Common Name | (-)-Civet | nih.gov |

| Natural Source | Glandular secretions of the Civet Cat (Viverra civetta) | nih.gov |

| Industrial Use | Additive in the perfumery industry | nih.gov |

| Key Structural Feature | cis-2,6-disubstituted tetrahydropyran ring | nih.gov |

| Chiral Precursor in Synthesis | tri-O-acetyl-D-glucal | nih.gov |

Centrolobine is a natural product isolated from Centrolobium species, which has demonstrated antibiotic and anti-Leishmania activity. libretexts.orgnih.gov Its structure is characterized by a core cis-2,6-disubstituted tetrahydropyran ring. libretexts.orgresearchgate.net The enantioselective total synthesis of (-)-Centrolobine has been accomplished through various strategies, underscoring the importance of the tetrahydropyran motif.

Several synthetic routes have been developed, each employing different methods to achieve the desired stereochemistry of the tetrahydropyran ring. libretexts.orgresearchgate.net One efficient method involves the intramolecular reductive etherification of a δ-trialkylsilyloxy substituted ketone, using catalytic bismuth tribromide and triethylsilane to stereoselectively form the cis-2,6-disubstituted ring. libretexts.org Another approach achieved the stereoselective construction of the ring via an intramolecular amide enolate alkylation. researchgate.net A stereodivergent synthesis has also been reported, allowing for the selective preparation of all stereoisomers of Centrolobine, including its trans-diastereomers, from a common precursor.

Table 2: Comparison of Selected Synthetic Strategies for (-)-Centrolobine

| Key Reaction / Method | Starting Material (Example) | Overall Yield (Reported) | Reference(s) |

| Intramolecular Reductive Etherification | Aldehyde derived from enantioselective allylation | 53% over 5 steps | libretexts.org |

| Intramolecular Amide Enolate Alkylation | Amide precursor | Not specified | researchgate.net |

| Intramolecular Cyclization of Hydroxyketone | β-ketosulfoxide derived precursor | Not specified | |

| Intramolecular Barbier-type Reaction | Iodo-ester derived from L-glutamic acid | Not specified | nih.gov |

(-)-Callyspongiolide is a marine natural product isolated from the sponge Callyspongia sp. that exhibits potent caspase-independent cytotoxic activity. The complex macrolide structure of callyspongiolide features a tetrahydropyran ring as a key component. The synthesis of this natural product involves intricate strategies to construct its various stereocenters and ring systems. In one total synthesis, a key step involved the cyclocarbonylation of a diol to form a crucial intermediate which ultimately leads to the formation of the tetrahydropyran-containing final product. While not directly synthesized from this compound, the tetrahydropyran ring is a fundamental part of the final bioactive compound, making the methodologies for its construction highly relevant.

Disparlure is the sex pheromone of the spongy moth (Lymantria dispar), a significant forest pest. libretexts.orgresearchgate.net The active component is (+)-disparlure, which has a cis-epoxide structure. nih.govlibretexts.org Numerous syntheses of this molecule have been developed due to its importance in pest management. nih.govnih.gov These synthetic strategies often rely on sourcing chiral intermediates from the "chiral pool," such as L-(+)-glutamic acid or L-(+)-tartaric acid, or employ methods like asymmetric epoxidation. nih.gov Another effective modern approach involves an enantioselective iodolactonization of an olefinic acid, which is then converted to the epoxide. nih.gov A review of documented synthetic pathways indicates that they proceed via these routes rather than starting from this compound or related δ-lactones.

Information regarding the natural product "Brocaketone A" and the synthesis of its analogues from this compound could not be located in the surveyed scientific literature.

The pluramycins are a family of complex C-aryl glycoside antibiotics with potent antitumor activity. libretexts.orgresearchgate.net These molecules function by inhibiting nucleic acid biosynthesis through DNA intercalation and alkylation. libretexts.orgresearchgate.net Their intricate structure features a tetracyclic aromatic core, which is decorated with two deoxyaminosugar moieties. libretexts.org The IUPAC name for Pluramycin A reveals that one of these sugar units is a derivative of a 6-methyl-tetrahydropyran, specifically an ...[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]... fragment. nih.govlibretexts.org This "oxan" nomenclature refers to the tetrahydropyran ring system, confirming that a structure related to 6-methyltetrahydro-2H-pyran is a fundamental building block of these powerful antibiotics. The sugars play a critical role in the biological activity, being responsible for the sequence recognition of DNA. researchgate.net

Tetrahydropyran Ring Systems in Macrolide Antibiotics (e.g., Oleandomycin, Azithromycin (B1666446) Impurities)

The tetrahydropyran ring system is a crucial component of several macrolide antibiotics, a class of drugs known for their protein synthesis inhibitory activity. researchgate.net These antibiotics are characterized by a large macrocyclic lactone ring to which one or more deoxy sugar residues are attached. researchgate.net These sugar moieties, which are often tetrahydropyran derivatives, play a critical role in the antibiotic's mechanism of action and pharmacokinetic properties.

In the semi-synthetic macrolide Azithromycin , which is derived from erythromycin, tetrahydropyran rings are also fundamental. nih.gov Process-related impurities in the manufacturing of azithromycin often contain the intact macrolide structure, including its tetrahydropyran-based sugar moieties, such as desosamine (B1220255). For instance, various identified impurities of azithromycin retain the core structure which includes a (2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy group attached to the main azalide ring. nih.govresearchgate.net The characterization of these impurities is critical for ensuring the quality and safety of the final drug product.

Table 1: Tetrahydropyran-Containing Macrolides and Impurities

| Compound | Class | Significance of Tetrahydropyran Ring | Reference |

|---|---|---|---|

| Oleandomycin | Natural Macrolide Antibiotic | Contains L-oleandrose and D-desosamine, tetrahydropyran-based sugars essential for its antibacterial activity. nih.govnih.gov | nih.govnih.gov |

| Azithromycin Impurities | Macrolide Antibiotic Impurities | Impurities often retain the tetrahydropyran-based desosamine sugar, crucial for the molecule's overall structure. nih.govresearchgate.net | nih.govresearchgate.net |

Presence in Flavonoids with Antioxidant Properties

Flavonoids are a large class of polyphenolic natural products found in plants, known for their significant antioxidant properties. nih.govmdpi.com The basic structure of flavonoids consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration, which forms two aromatic rings (A and B) linked by a heterocyclic C ring. mdpi.comacs.orgdu.ac.in In many common flavonoids, this C ring is a pyran or dihydropyran ring. mdpi.com While not a simple tetrahydropyran, this pyran-based ring system is integral to the flavonoid scaffold and its biological activity.

The antioxidant capacity of flavonoids is highly dependent on their molecular structure, particularly the number and arrangement of hydroxyl (-OH) groups on the aromatic rings. nih.govorganic-chemistry.org The heterocyclic C ring, which contains a pyran moiety, influences the electronic properties of the entire molecule. du.ac.in Features such as a double bond between carbons 2 and 3 in the C ring, in conjugation with a 4-oxo group, can enhance antioxidant activity by delocalizing electrons from the B ring, which stabilizes the flavonoid radical after scavenging a free radical. researchgate.netdu.ac.in

Table 2: Flavonoids and the Role of the Pyran Ring in Antioxidant Activity

| Flavonoid Subclass | Key Structural Features for Antioxidant Activity | Role of the Pyran-Containing C Ring | Reference |

|---|---|---|---|

| Flavonols (e.g., Quercetin, Kaempferol) | Hydroxyl groups on the B ring; C2-C3 double bond and 4-oxo group in the C ring. researchgate.netnih.gov | Facilitates electron delocalization, stabilizing the antioxidant radical. researchgate.netdu.ac.in | researchgate.netnih.govdu.ac.in |

| Flavones (e.g., Luteolin, Apigenin) | Hydroxylation pattern on the A and B rings; C2-C3 double bond and 4-oxo group. acs.org | Contributes to the overall electronic structure and radical scavenging capacity. acs.org | acs.org |

Applications in Medicinal Chemistry and Drug Discovery Beyond Natural Product Synthesis

The tetrahydropyran ring is not only a key component of natural products but also a privileged scaffold in modern medicinal chemistry. Its favorable physicochemical properties, including metabolic stability and the ability to form sp³-rich, three-dimensional structures, make it an attractive building block for the design of novel therapeutic agents. nih.gov

Key Intermediates for Therapeutic Agents (e.g., SGLT2 Inhibitors for Diabetes)

The tetrahydropyran moiety is a cornerstone in the synthesis of a major class of antidiabetic drugs known as sodium-glucose cotransporter 2 (SGLT2) inhibitors. SGLT2 inhibitors, such as dapagliflozin (B1669812) and empagliflozin (B1684318), lower blood glucose levels by preventing its reabsorption in the kidneys. The core structure of these drugs is a C-aryl glucoside, which features a glucose-like unit directly attached to an aromatic ring. The glucose component is a tetrahydropyran ring.

The synthesis of these complex molecules relies heavily on intermediates that contain the tetrahydropyran ring system. For example, the preparation of dapagliflozin and empagliflozin involves synthetic routes where a functionalized tetrahydropyran precursor is coupled with an aromatic fragment. The stereochemistry of the tetrahydropyran ring is crucial for the biological activity of the final drug, as it mimics the natural glucose molecule to bind effectively to the SGLT2 transporter. Various synthetic strategies have been developed to construct these tetrahydropyran intermediates with high efficiency and stereocontrol.

Table 3: SGLT2 Inhibitors and the Role of Tetrahydropyran Intermediates

| SGLT2 Inhibitor | Therapeutic Use | Role of Tetrahydropyran Moiety | Reference |

|---|---|---|---|

| Dapagliflozin | Type 2 Diabetes | Forms the glucose-mimicking part of the molecule, essential for binding to the SGLT2 transporter. Synthesized from tetrahydropyran intermediates. | |

| Empagliflozin | Type 2 Diabetes | The tetrahydropyran ring acts as a glycomimetic scaffold. Its synthesis is dependent on key tetrahydropyran-containing precursors. | |

| Ipragliflozin | Type 2 Diabetes | The C-glucoside structure with its central tetrahydropyran ring is responsible for the inhibitory activity. |

Scaffolds for Potential Antitumor, Antiviral, Antimalarial, and Antituberculosis Agents

The versatility of the tetrahydropyran scaffold has been exploited in the development of various antimicrobial and anticancer agents.

Antitumor Agents: The tetrahydropyran ring is found in numerous natural products with potent antitumor activity, such as lasonolide A. Inspired by these natural structures, synthetic chemists have used the tetrahydropyran motif to create novel anticancer agents. nih.gov The pyran scaffold is a core unit in various compounds, including benzopyrans and naphthoquinones, that exhibit diverse pharmacological activities against cancer cell lines. These scaffolds can be modified to target specific pathways involved in cancer progression. For example, some pyran-based compounds have been designed as inhibitors of phosphoinositide 3-kinases (PI3K), a key target in cancer therapy.

Antiviral Agents: The tetrahydropyran ring serves as a valuable scaffold in the design of antiviral drugs. researchgate.net For instance, it has been incorporated into inhibitors of the HIV-1 protease, a critical enzyme for viral replication. researchgate.net Replacing parts of the drug molecule with a tetrahydropyran ring can enhance binding affinity to the enzyme and improve pharmacokinetic properties. researchgate.net The synthesis of the HCV NS5A inhibitor BMS-986097 also features a key tetrahydropyran-containing precursor, highlighting the ring's importance in creating complex antiviral molecules. mdpi.com

Antimalarial Agents: While many antimalarial drugs are based on quinoline (B57606) and pyrimidine (B1678525) scaffolds, the search for new agents has explored a wide range of chemical structures. nih.govnih.gov Some natural products containing tetrahydropyran rings, like centrolobine, have shown anti-leishmanial activity, a related parasitic disease. researchgate.net However, there is less direct evidence in the reviewed literature of the tetrahydropyran ring being a widespread, privileged scaffold for potent antimalarial agents compared to its role in other therapeutic areas. nih.govnih.gov The development of novel antimalarials often involves hybrid molecules, combining different pharmacophores, and while pyran-containing starting materials may be used, the final active compound does not always retain this ring. nih.gov

Antituberculosis Agents: The tetrahydropyran scaffold has been identified as a promising starting point for the development of new drugs against Mycobacterium tuberculosis. acs.org Natural products with this ring system have shown anti-TB activity, and synthetic efforts are underway to create derivatives with improved potency and drug-like properties. acs.org For example, the development of OTB-658, a preclinical candidate for tuberculosis, started from a scaffold that incorporated a tetrahydropyridine (B1245486) moiety, a close structural relative of tetrahydropyran. acs.org

Table 4: Tetrahydropyran Scaffolds in Drug Discovery

| Therapeutic Area | Example/Application | Significance of Tetrahydropyran Scaffold | Reference |

|---|---|---|---|

| Antitumor | Lasonolide A analogues, PI3K inhibitors | Core structural unit of many natural and synthetic anticancer compounds. nih.gov | nih.gov |

| Antiviral | HIV-1 Protease Inhibitors, HCV NS5A Inhibitors | Used as a bioisostere to improve binding and pharmacokinetic properties. researchgate.netmdpi.com | researchgate.netmdpi.com |

| Antimalarial | Limited direct examples in major drug classes. | Not a commonly reported privileged scaffold compared to quinolines, though explored in synthesis. nih.govnih.gov | nih.govnih.gov |

| Antituberculosis | Derivatives of natural products, OTB-658 precursor | A promising scaffold for developing new agents against M. tuberculosis. acs.org | acs.org |

Role as Components in RNA Splicing Modulators

Modulation of RNA splicing has emerged as a promising therapeutic strategy for a variety of genetic diseases and cancers. rsc.orgdu.ac.in Small molecules that can correct aberrant splicing or alter the splicing pattern of disease-related genes are of great interest. The tetrahydropyran ring is a structural component of some natural products that have been found to inhibit the splicing process. rsc.org

For example, herboxidienes are polyketide compounds that contain a tetrahydropyran ring and are known to be splicing inhibitors. rsc.org This has inspired the design and synthesis of small molecules incorporating tetrahydropyran and other heterocyclic scaffolds to target the spliceosome, the large molecular machine responsible for RNA splicing. rsc.org Developing specific modulators is challenging, but targeting components of the splicing machinery, such as the interaction between proteins and RNA, is a key area of research where tetrahydropyran-containing molecules could play a role. rsc.org

Design and Synthesis of Glycomimetics Incorporating Tetrahydropyran Units

Glycomimetics are molecules designed to mimic the structure and function of natural carbohydrates. They are developed to overcome the limitations of carbohydrate-based drugs, such as poor metabolic stability and bioavailability. Since the tetrahydropyran ring is the core structure of pyranose sugars like glucose, it is a fundamental building block in the design and synthesis of glycomimetics.

By modifying the tetrahydropyran ring with different functional groups, chemists can create stable analogues that can bind to carbohydrate-recognizing proteins (lectins) or enzymes with higher affinity and selectivity. These glycomimetics have potential applications in various therapeutic areas, including the development of anti-inflammatory agents, cancer therapies, and treatments for infectious diseases. The synthesis of these molecules often involves complex stereoselective methods to create the highly functionalized tetrahydropyran rings that are characteristic of natural sugars.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For (R)-6-Methyltetrahydro-2H-pyran-2-one, future research is geared towards developing novel and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Current research highlights a significant shift towards biocatalytic and chemoenzymatic strategies for the synthesis of chiral lactones. These methods are lauded as green alternatives to traditional chemical approaches which often rely on harsh reagents and produce racemic mixtures. rsc.orgmdpi.com The enzymatic synthesis of lactones, for instance, offers high stereoselectivity under mild reaction conditions. researchgate.net

One promising avenue involves the use of engineered enzymes. For example, a carbonyl reductase from Serratia marcescens has been successfully engineered through directed evolution to exhibit improved activity and high stereoselectivity in the synthesis of various γ- and δ-lactones. rsc.org This biocatalytic approach has demonstrated high yields and enantiomeric excesses, presenting a cost-effective and green alternative to noble-metal catalysis. rsc.org

Furthermore, the development of catalytic systems that utilize renewable feedstocks is a critical area of future research. δ-valerolactone can be derived from biomass, such as through the hydrogenation of levulinic acid or from furfural. researchgate.netrsc.org Coupling the dehydrogenation of bio-based diols with the hydrogenation of levulinate esters over inexpensive copper catalysts has been shown to be a highly efficient, solvent-free method for the synchronized production of δ-valerolactone and γ-valerolactone. rsc.org

The table below summarizes some of the emerging sustainable synthetic strategies for chiral δ-lactones.

| Synthetic Strategy | Key Features | Potential Advantages |

| Engineered Carbonyl Reductase | Utilizes a genetically modified enzyme for asymmetric reduction of a keto acid precursor. rsc.org | High stereoselectivity, mild reaction conditions, reduced waste, cost-effective. rsc.org |

| Photocatalysis-Biocatalysis Cascade | Combines a photocatalytic C-C bond formation with an enzymatic asymmetric reduction. researchgate.net | Use of simple and abundant starting materials, high enantiomeric excess and yield. researchgate.net |

| Coupled Hydrogenation/Dehydrogenation | Synchronized production from bio-derived platform chemicals using a copper catalyst. rsc.org | High yields, solvent-free, energy-efficient, utilizes renewable feedstocks. rsc.org |

Exploration of Undiscovered Biological Activities and Therapeutic Potential

Chiral lactones are integral structural motifs in a vast array of natural products and biologically active molecules, including pharmaceuticals. researchgate.netdigitellinc.commdpi.com While the biological profile of this compound is not yet extensively characterized, the known activities of structurally similar δ-lactones provide a strong rationale for future investigations into its therapeutic potential.

Derivatives of γ-valerolactone, a closely related five-membered ring lactone, have shown promise as antiviral and antimicrobial agents. mdpi.com This suggests that this compound and its derivatives could also possess similar bioactivities. Future research should, therefore, include comprehensive pharmacological screening of this compound against a wide range of microbial pathogens.

Furthermore, many plant-derived lactones are used in traditional medicine for treating inflammatory conditions and have been investigated for their anticancer properties. acs.org The δ-lactone moiety is a common feature in natural products with potent biological activities. researchgate.net This opens up the possibility that this compound could serve as a lead compound or a scaffold for the development of novel anti-inflammatory or anticancer agents.

Lactones also play crucial roles in chemical communication between organisms, acting as pheromones and quorum sensing molecules. mdpi.comnih.gov The ability of certain enzymes to hydrolyze these signaling molecules is a key aspect of their biological function. nih.gov Investigating the interaction of this compound with biological systems could reveal its potential as a modulator of these signaling pathways, with implications for controlling bacterial infections or pest management.

The table below outlines potential areas for biological activity exploration for this compound based on the activities of related lactones.

| Potential Biological Activity | Rationale Based on Similar Compounds |

| Antimicrobial/Antiviral | γ-valerolactone derivatives exhibit such properties. mdpi.com |

| Anti-inflammatory | Plant-derived lactones are used in traditional medicine for inflammation. acs.org |

| Anticancer | The δ-lactone moiety is present in natural products with anticancer activity. researchgate.netacs.org |

| Quorum Sensing Modulation | Lactones are known to be involved in bacterial communication. mdpi.comnih.gov |

| Pheromonal Activity | Many lactones function as pheromones in insects. researchgate.net |

Integration of Advanced Analytical Techniques for Real-Time Monitoring of Stereoselective Reactions

The synthesis of enantiomerically pure compounds like this compound necessitates precise control over the reaction conditions to ensure high stereoselectivity. The integration of advanced analytical techniques for real-time monitoring, often referred to as Process Analytical Technology (PAT), is a burgeoning area of research that promises to revolutionize the synthesis of chiral molecules.

Techniques such as in-situ Infrared (IR) spectroscopy have already been employed to monitor the progress of copper-catalyzed radical oxyfunctionalization reactions to form lactones. acs.org This allows for the tracking of reactant consumption and product formation in real-time, providing valuable kinetic data and insights into the reaction mechanism. acs.org

For heterogeneous catalytic systems, which are common in sustainable synthesis, automated reaction progress monitoring systems have been developed. These systems can analyze both the solution and solid phases in parallel, offering a comprehensive understanding of the interplay between reaction kinetics, stereoselectivity, and crystallization phenomena. rsc.org

Future research in this area will likely focus on the application of a broader range of in-situ analytical methods to the stereoselective synthesis of this compound. This could include:

Chiral High-Performance Liquid Chromatography (HPLC): While traditionally an offline method, advancements in microfluidics and rapid sampling could enable near real-time monitoring of enantiomeric excess.

Raman Spectroscopy: This technique is highly sensitive to molecular vibrations and can provide detailed structural information, making it suitable for monitoring changes in chirality and functional groups during a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow-through NMR probes can be used for continuous monitoring of reaction mixtures, providing both structural and quantitative information.

The data obtained from these real-time monitoring techniques can be used to build kinetic models and develop automated control strategies to optimize reaction conditions for maximizing yield and stereoselectivity.

Interdisciplinary Applications in Materials Science and Chemical Biology

The unique properties of this compound make it an attractive building block for applications beyond traditional organic synthesis, extending into the realms of materials science and chemical biology.

In materials science, δ-valerolactone is recognized for its utility in the synthesis of functional polyesters. chemicalbook.com The ring-opening polymerization of lactones is a well-established method for producing biodegradable polymers. chemicalbook.comrsc.org The chirality of this compound could be exploited to create stereoregular polymers with unique physical and mechanical properties. These chiral polyesters could find applications in areas such as:

Biomedical Devices: The biodegradability and potential biocompatibility of these polymers make them suitable for use in drug delivery systems, surgical sutures, and tissue engineering scaffolds. researchgate.net

Chiral Stationary Phases: Polymers derived from this chiral lactone could be used as the stationary phase in chromatography for the separation of other chiral molecules.

Advanced Coatings: The specific properties imparted by the chiral centers could lead to the development of specialized coatings with unique optical or surface properties. basf.com

In the field of chemical biology, this compound can serve as a valuable chemical probe to study biological processes. Given that many natural signaling molecules are lactones, a synthetic chiral lactone like this could be used to:

Investigate Enzyme Specificity: It can be used as a substrate to probe the active sites and stereoselectivity of enzymes such as lactonases and esterases. nih.gov

Develop Activity-Based Probes: By functionalizing the lactone with a reporter tag, it could be used to identify and characterize enzymes that interact with it within a complex biological system.

Study Quorum Sensing: As a stable analog of natural quorum sensing molecules, it could be used to study bacterial communication and to develop strategies to disrupt it.

The interdisciplinary potential of this compound is vast and largely untapped. Future collaborative research between chemists, materials scientists, and biologists will be crucial to fully realize its potential in these exciting and rapidly developing fields.

Q & A

Basic: What are the common synthetic routes for preparing (R)-6-Methyltetrahydro-2H-pyran-2-one?

Methodological Answer:

The synthesis of this compound typically involves multi-step sequences, often starting from carbohydrate derivatives or simpler lactones. For example:

- Step 1 : Protection of hydroxyl groups using reagents like benzyl bromide or TBSCl to prevent undesired side reactions.

- Step 2 : Iodination or bromination at the 6-position, facilitated by electrophilic reagents (e.g., NIS or Br₂ in controlled conditions).

- Step 3 : Reduction of intermediates with agents like NaBH₄ or LiAlH₄ to achieve the tetrahydro-pyranone core.

- Step 4 : Demethylation or oxidation using mild oxidants (e.g., TEMPO/NaClO) to finalize the lactone structure.

Industrial-scale protocols emphasize reproducibility and cost efficiency, with validated processes yielding >99% purity .

Advanced: How can enantioselectivity be achieved in the synthesis of this compound?

Methodological Answer:

Enantioselective synthesis often employs chiral catalysts or auxiliaries. A notable approach includes:

- BINOL-derived bifunctional catalysts : These promote asymmetric halolactonization, enabling precise control over the stereochemistry at the 6-position. For instance, bromination using (R)-BINOL-phosphate catalysts yields the (R)-enantiomer with >90% enantiomeric excess (ee).

- Chiral pool strategies : Starting from enantiopure precursors like methyl-α-D-glucopyranoside, which inherently guide stereochemical outcomes during ring formation .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the lactone ring structure and methyl substitution pattern. Key signals include δ ~4.5–5.0 ppm (lactone carbonyl proton) and δ ~1.2–1.5 ppm (methyl group).

- IR Spectroscopy : A strong absorption band at ~1730–1750 cm⁻¹ confirms the lactone carbonyl group.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 129.1) and fragmentation patterns.

- Chiral HPLC : Essential for verifying enantiopurity using columns like Chiralpak AD-H .

Advanced: How do researchers resolve contradictions in reaction yields between lab-scale and industrial protocols?

Methodological Answer:

Discrepancies often arise from differences in mixing efficiency, heat transfer, or reagent purity. Mitigation strategies include:

- Scale-up optimization : Adjusting solvent ratios (e.g., switching from THF to EtOAc for better solubility in large batches).

- Process Analytical Technology (PAT) : Real-time monitoring of reaction parameters (pH, temperature) to maintain consistency.

- DoE (Design of Experiments) : Statistical modeling to identify critical variables (e.g., catalyst loading, reaction time) affecting yield. For example, a 42.82 kg batch achieved 99.31% purity after iterative refinement .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 1 eye irritant).

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste.

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .

Advanced: What role does this compound play in medicinal chemistry?

Methodological Answer:

This compound is a key intermediate in synthesizing SGLT2 inhibitors (e.g., antidiabetic drugs). Its stereochemistry is critical for:

- Pharmacophore alignment : The (R)-configuration ensures proper binding to the SGLT2 protein’s glucose-binding pocket.

- Derivatization : Functionalization at the 6-methyl group (e.g., bromination) enables coupling with aryl or heteroaryl moieties to enhance bioavailability. Preclinical studies highlight its low toxicity (LD₅₀ > 2000 mg/kg in rodents) .

Advanced: How can computational methods aid in optimizing the synthesis of this compound?

Methodological Answer:

- DFT Calculations : Predict transition states and energetics of enantioselective steps (e.g., bromolactonization) to guide catalyst design.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, identifying optimal conditions (e.g., DMF vs. acetonitrile).

- Machine Learning : Train models on historical reaction data to predict yields and impurity profiles for novel routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.